5-(2,5-Dimethylphenyl)picolinic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

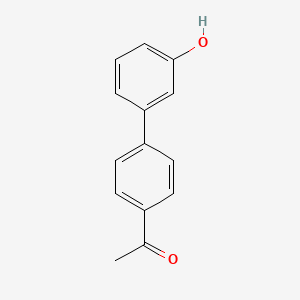

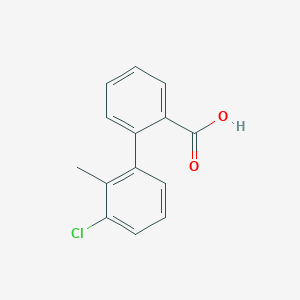

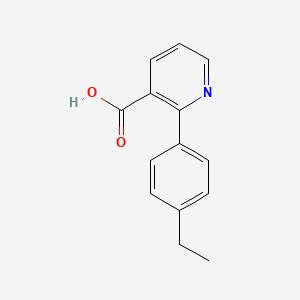

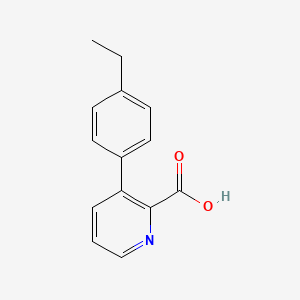

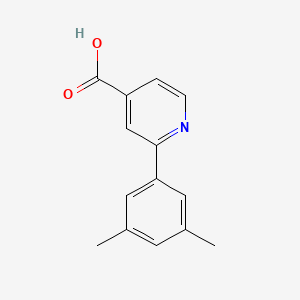

5-(2,5-Dimethylphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water . The molecular formula is C14H13NO2 .

Molecular Structure Analysis

The 5-(2,5-Dimethylphenyl)picolinic acid molecule contains a total of 31 bond(s). There are 18 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 Pyridine(s) .Chemical Reactions Analysis

While specific chemical reactions involving 5-(2,5-Dimethylphenyl)picolinic acid are not available, picolinic acid and its derivatives have been used in various chemical reactions. For instance, they have been used as substrates in the Mitsunobu reaction and in the Hammick reaction .Physical And Chemical Properties Analysis

The molecular weight of 5-(2,5-Dimethylphenyl)picolinic acid is 227.26 . It is a white solid that is soluble in water .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Ionic liquid matrices (ILMs) based on conventional organic matrices like Sinapinic acid and 2,5-DHB, conjugated with various bases, have shown significant enhancements in protein signal detection, spot-to-spot variation reduction, and spot homogeneity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analyses. Such matrices do not produce interference during MALDI-MS analysis, making them suitable for intact bacterial studies. The base molecules in these ILMs facilitate proton transfer between the bacterial lysate and the matrices, improving the ionization and detection of biomolecules from intact bacterial cells. These ILMs were characterized using ESI (+)/MS and UV-spectroscopy, highlighting their potential in analytical chemistry and bacterial analysis applications (Abdelhamid, Gopal, & Wu, 2013).

Photophysical and Optoelectronic Properties

A bulky trimethylsilylxylene substituted iridium(III) complex with picolinic acid as an ancillary ligand has been synthesized and characterized for its potential application in yellow-green emitting phosphorescent organic light-emitting diodes (OLEDs). The photophysical and electrochemical studies of this complex revealed a photoluminescence emission at 520 nm (in solution) with a band gap energy of 2.59 eV. The complex exhibited superior device performance, demonstrating the importance of picolinic acid derivatives in developing high-efficiency OLEDs (Hwang et al., 2012).

Environmental and Microbial Applications

Picolinic acid degradation has been explored in microbial strains such as Alcaligenes faecalis JQ135, where a gene cluster responsible for its catabolism was identified. This research offers insights into the microbial mechanisms capable of degrading picolinic acid, a common metabolite of l-tryptophan and some aromatic compounds. Understanding these catabolic pathways is crucial for applications in environmental bioremediation and the microbial detoxification of harmful compounds (Qiu et al., 2019).

Wirkmechanismus

Target of Action

5-(2,5-Dimethylphenyl)picolinic acid, a derivative of picolinic acid, exhibits broad-spectrum antiviral activity against enveloped viruses . The primary targets of this compound are zinc finger proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . It also inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Biochemical Pathways

It is known that the compound interferes with the processes co-opted by viruses, making it an attractive antiviral strategy .

Result of Action

The compound exhibits promising antiviral activity against several viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . By inhibiting the function of zinc finger proteins and interfering with viral entry, it restricts the ability of these viruses to infect host cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2,5-dimethylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAPGMWHOVVNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethylphenyl)picolinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.